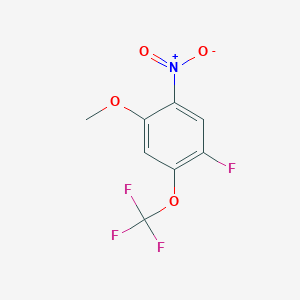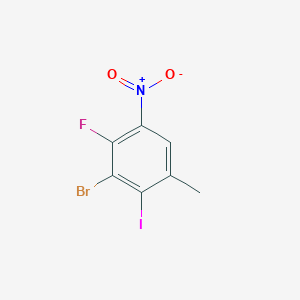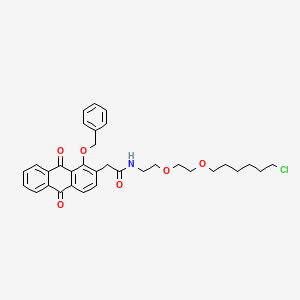
4-Methylnorbornane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylnorbornane-1-carbaldehyde is an organic compound with the molecular formula C9H14O. It is a derivative of norbornane, a bicyclic hydrocarbon, and features an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylnorbornane-1-carbaldehyde typically involves the functionalization of norbornane derivatives. One common method is the oxidation of 4-methylnorbornane using reagents such as chromium trioxide (CrO3) in the presence of acetic acid. This reaction proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, catalytic methods using transition metal catalysts may be employed to improve selectivity and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylnorbornane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, HNO3 under reflux.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Primary amines or hydrazines in ethanol.
Major Products:
Oxidation: 4-Methylnorbornane-1-carboxylic acid.
Reduction: 4-Methylnorbornane-1-methanol.
Substitution: Corresponding imines or hydrazones.
Aplicaciones Científicas De Investigación
4-Methylnorbornane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a model compound for studying the metabolism of aldehydes in biological systems.
Medicine: Derivatives of this compound may exhibit biological activity and could be explored for potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functionality, which imparts a pleasant aroma.
Mecanismo De Acción
The mechanism of action of 4-Methylnorbornane-1-carbaldehyde in chemical reactions involves the reactivity of the aldehyde group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. In biological systems, aldehydes can form Schiff bases with amines, which are important intermediates in enzymatic reactions. The compound may also undergo redox reactions, participating in metabolic pathways involving aldehyde dehydrogenases.
Comparación Con Compuestos Similares
Norbornane-2-carbaldehyde: Another norbornane derivative with an aldehyde group at a different position.
Cyclohexane-1-carbaldehyde: A monocyclic analog with similar reactivity but different steric properties.
Bicyclo[2.2.1]heptane-1-carbaldehyde: A structural isomer with the aldehyde group on a different carbon.
Uniqueness: 4-Methylnorbornane-1-carbaldehyde is unique due to the presence of a methyl group on the norbornane ring, which influences its steric and electronic properties. This methyl group can affect the compound’s reactivity and the outcome of chemical reactions, making it distinct from other norbornane derivatives.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
4-methylbicyclo[2.2.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-8-2-4-9(6-8,7-10)5-3-8/h7H,2-6H2,1H3 |
Clave InChI |
HPPCEJKWYFYTTR-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(C1)(CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


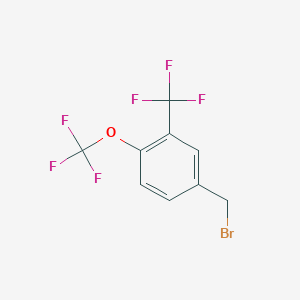
![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
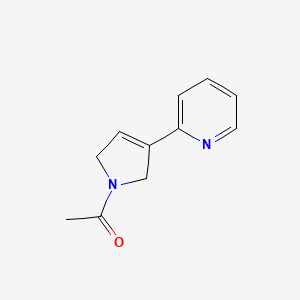
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
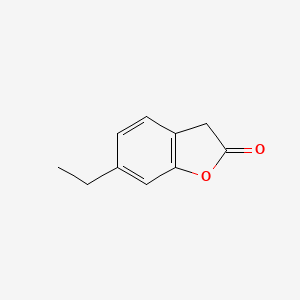
![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)
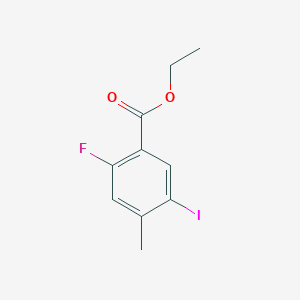
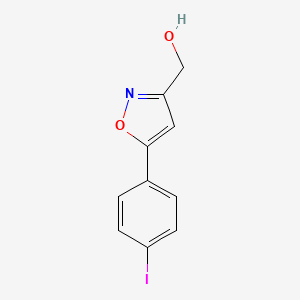
![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
